molecular formula C26H24N2O4 B187937 Z-D-Trp-OBzl CAS No. 126496-81-9

Z-D-Trp-OBzl

Cat. No.: B187937
CAS No.: 126496-81-9
M. Wt: 428.5 g/mol
InChI Key: UHYCVEDLXBEKPC-XMMPIXPASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Z-D-Tryptophan-Benzyl Ester: (Z-D-Trp-OBzl) is a derivative of the amino acid tryptophan. It is commonly used in peptide synthesis as a protecting group for the amino acid tryptophan. The compound is characterized by its molecular formula C26H24N2O4 and a molecular weight of 428.49 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Z-D-Tryptophan-Benzyl Ester typically involves the protection of the amino group of tryptophan with a benzyloxycarbonyl (Z) group. The carboxyl group is then esterified with benzyl alcohol. The reaction conditions often include the use of a base such as triethylamine and a coupling reagent like dicyclohexylcarbodiimide (DCC) to facilitate the esterification process .

Industrial Production Methods: In an industrial setting, the production of Z-D-Tryptophan-Benzyl Ester may involve large-scale batch reactions under controlled temperatures and pressures. The purity of the final product is ensured through techniques such as high-performance liquid chromatography (HPLC) and recrystallization .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Z-D-Tryptophan-Benzyl Ester is widely used in peptide synthesis as a protecting group for tryptophan. It allows for the selective deprotection and coupling of amino acids in the synthesis of complex peptides .

Biology: In biological research, the compound is used to study the role of tryptophan in protein structure and function. It is also employed in the synthesis of tryptophan-containing peptides for various biological assays .

Medicine: Z-D-Tryptophan-Benzyl Ester is used in the development of peptide-based drugs. Its role as a protecting group ensures the stability and integrity of tryptophan residues during drug synthesis .

Industry: In the pharmaceutical industry, the compound is used in the large-scale synthesis of peptide drugs. It is also employed in the production of tryptophan derivatives for various industrial applications .

Mechanism of Action

The primary mechanism of action of Z-D-Tryptophan-Benzyl Ester involves its role as a protecting group in peptide synthesis. The benzyloxycarbonyl group protects the amino group of tryptophan from unwanted reactions during peptide coupling. The ester group can be selectively removed under mild conditions, allowing for the controlled synthesis of peptides .

Comparison with Similar Compounds

    Z-L-Tryptophan-Benzyl Ester: Similar in structure but with the L-isomer of tryptophan.

    Fmoc-D-Tryptophan-Benzyl Ester: Uses the fluorenylmethyloxycarbonyl (Fmoc) group as a protecting group instead of the benzyloxycarbonyl group.

    Boc-D-Tryptophan-Benzyl Ester: Uses the tert-butyloxycarbonyl (Boc) group as a protecting group.

Uniqueness: Z-D-Tryptophan-Benzyl Ester is unique due to its specific use of the benzyloxycarbonyl group for protection and the D-isomer of tryptophan. This combination provides distinct advantages in certain peptide synthesis protocols, particularly in the synthesis of peptides with specific stereochemistry .

Properties

IUPAC Name

benzyl (2R)-3-(1H-indol-3-yl)-2-(phenylmethoxycarbonylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O4/c29-25(31-17-19-9-3-1-4-10-19)24(15-21-16-27-23-14-8-7-13-22(21)23)28-26(30)32-18-20-11-5-2-6-12-20/h1-14,16,24,27H,15,17-18H2,(H,28,30)/t24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHYCVEDLXBEKPC-XMMPIXPASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)[C@@H](CC2=CNC3=CC=CC=C32)NC(=O)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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